molecular formula C24H21N3O5S2 B2680026 (Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-25-0

(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2680026
CAS No.: 850909-25-0
M. Wt: 495.57
InChI Key: CWGVJDZUAXVWJE-IZHYLOQSSA-N
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Description

This compound is a heterocyclic derivative featuring a benzo[d]thiazole core substituted with a sulfamoylbenzoyl imino group and a methyl carboxylate ester. The Z-configuration of the imino group (C=N) introduces stereoelectronic effects that influence its reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking . The sulfamoyl moiety (N-methyl-N-phenylsulfamoyl) enhances solubility in polar solvents and may contribute to biological activity, as seen in analogous sulfonamide-based pharmaceuticals . The benzo[d]thiazole ring system is structurally analogous to bioactive thiazole derivatives, which are known for antimicrobial and antitumor properties .

Properties

IUPAC Name

methyl 3-methyl-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-26-20-14-11-17(23(29)32-3)15-21(20)33-24(26)25-22(28)16-9-12-19(13-10-16)34(30,31)27(2)18-7-5-4-6-8-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGVJDZUAXVWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound that belongs to a class of benzothiazole derivatives, which have shown significant biological activity, particularly in cancer research. This article aims to explore the biological activity of this compound through various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that integrates a benzothiazole core with various substituents that enhance its biological activity. The key structural components include:

  • Benzothiazole Ring : Known for its role in anticancer activity.
  • Sulfamoyl Group : Enhances solubility and bioavailability.
  • Carboxylate Group : Potentially involved in receptor binding and activity modulation.

Research indicates that compounds similar to this compound exert their effects primarily through:

  • Inhibition of Tubulin Polymerization : This mechanism disrupts microtubule dynamics, which is crucial for cell division and proliferation. Compounds in this class have demonstrated IC50 values in the low nanomolar range against various cancer cell lines .
  • Targeting Heat Shock Protein 90 (Hsp90) : Some derivatives have been shown to degrade client proteins associated with Hsp90, leading to apoptosis in cancer cells .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Compound NameTarget Cancer Cell LineIC50 (μM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)0.021 - 0.071Tubulin Inhibition
ATCAA-1CCRF-CEM (Leukemia)0.124Tubulin Inhibition
SMART CompoundsWM-164 (Melanoma)0.6 - 50Tubulin Inhibition

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole ring and the introduction of various substituents can significantly alter the potency and selectivity of these compounds against different cancer cell lines. For instance:

  • Substituent Variations : Altering the position and nature of substituents on the benzothiazole ring has been shown to enhance cytotoxicity.
  • Linker Modifications : Changing the linker between the benzothiazole and other functional groups can either increase or decrease biological activity .

Case Studies

  • Anticancer Activity : A study involving a series of benzothiazole derivatives demonstrated that specific modifications led to enhanced antiproliferative effects against prostate and melanoma cancer cells, with some compounds achieving IC50 values as low as 0.021 μM .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds could induce apoptosis through multiple pathways, including the disruption of microtubule formation and interference with protein degradation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Spectral Data (IR, NMR)
Target Compound Benzo[d]thiazole Sulfamoyl, carboxylate ester, imino (Z) ~461.5 (calculated) C=O stretch: ~1680 cm⁻¹; C=N: ~1600 cm⁻¹
1,2,4-Triazole-3(4H)-thiones [7–9] 1,2,4-Triazole Sulfonyl, thione, difluorophenyl ~430–480 C=S: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹
Metsulfuron-methyl () Triazine-benzoate Sulfonylurea, methoxy-triazine 381.4 SO₂: ~1350 cm⁻¹; C=O: ~1700 cm⁻¹
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) Thiadiazole Thiadiazole, carbamoyl, benzoate 369.4 C=O: ~1680 cm⁻¹; NH: ~3300 cm⁻¹

Key Differences and Implications

Thiadiazole derivatives (e.g., LS-03205) exhibit stronger electron-withdrawing effects, which may reduce bioavailability compared to the sulfamoyl-substituted thiazole .

Sulfamoyl vs. Sulfonyl Groups :

  • The N-methyl-N-phenylsulfamoyl group in the target compound provides steric bulk and lipophilicity, contrasting with the planar sulfonyl groups in triazoles [7–9] and sulfonylurea herbicides (e.g., metsulfuron-methyl). This difference could modulate receptor binding in therapeutic applications .

Stereoelectronic Effects: The Z-configuration of the imino group in the target compound may facilitate intramolecular hydrogen bonding with the carboxylate ester, a feature absent in non-imino analogs like LS-03205 .

Spectral Signatures: The absence of a C=S stretch in the target compound’s IR spectrum (unlike triazole-thiones [7–9]) confirms the imino group’s dominance over thione tautomerism .

Crystallographic and Computational Insights

  • The use of SHELX programs for structural refinement (as applied to similar compounds) would resolve the Z-configuration and quantify intermolecular interactions, such as hydrogen bonds between the sulfamoyl NH and carboxylate oxygen .
  • Graph set analysis (as in Etter’s formalism) could predict packing motifs, leveraging the benzo[d]thiazole’s rigidity for crystal engineering .

Q & A

Q. What are the key synthetic steps and optimization strategies for preparing this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the benzo[d]thiazole core followed by sequential functionalization. Key steps include:

Core Formation : Condensation of substituted benzaldehydes with thioamide precursors under reflux (ethanol/acetic acid) to generate the thiazole ring .

Sulfamoyl Introduction : Reaction with 4-(N-methyl-N-phenylsulfamoyl)benzoyl chloride under anhydrous conditions to introduce the sulfamoyl-benzoyl group.

Esterification : Methyl ester formation via carbodiimide-mediated coupling or direct alkylation.

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfamoyl coupling efficiency .
  • Temperature Control : Maintain 0–5°C during imine formation to prevent side reactions .
  • Catalysis : Use triethylamine or DMAP to accelerate esterification .

Q. Table 1: Representative Reaction Conditions

StepSolventTemperatureCatalystYield Range
Thiazole Core FormationEthanolRefluxAcetic Acid60–75%
Sulfamoyl CouplingDMF0–5°CNone50–65%
EsterificationDichloromethaneRTDMAP70–85%

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Confirm regioselectivity of the imine (Z-configuration) and sulfamoyl group orientation. Look for characteristic shifts:
  • Thiazole protons: δ 7.2–7.8 ppm (aromatic region) .
  • Methyl ester: δ 3.8–4.0 ppm (singlet) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydrothiazole ring .
  • Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools resolve structural ambiguities?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation in dichloromethane/hexane mixtures to obtain diffraction-quality crystals .
  • Software Tools :
    • SHELX : Refine crystal structures using direct methods (SHELXT) and least-squares optimization (SHELXL). Address disorder in the sulfamoyl group via PART instructions .
    • ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding networks (e.g., C–H···O interactions between thiazole and ester groups) .
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles with optimized geometries (B3LYP/6-31G*) to validate Z-configuration .

Q. Table 2: Key Crystallographic Data

ParameterValueSource
Space GroupP21/c
Hydrogen BondsC11–H11···O2 (2.89 Å)
R-factor<0.05

Q. How can contradictory bioactivity data across assays be systematically addressed?

Methodological Answer:

  • Assay-Specific Variables :
    • Cellular vs. Enzymatic Assays : Differences in membrane permeability (e.g., ester hydrolysis in cellular models) may explain potency variations. Validate using LC-MS to detect intracellular metabolites .
    • pH Sensitivity : Sulfamoyl group protonation (pKa ~3.5) affects binding in low-pH tumor models .
  • Data Reconciliation Workflow :
    • Dose-Response Curves : Compare IC50 values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .
    • Molecular Docking : Use AutoDock Vina to predict binding modes in active vs. inactive conformations of targets (e.g., EGFR kinase) .
    • Kinetic Studies : Measure on/off rates (SPR/BLI) to identify non-equilibrium effects .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Targeted Modifications :
    • Sulfamoyl Group : Replace N-methyl with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions .
    • Ester Bioisosteres : Substitute methyl ester with trifluoroethyl to resist hydrolysis .
  • High-Throughput Screening (HTS) :
    • Library Design : Synthesize 20–50 analogs with systematic variations in the benzoyl and thiazole moieties .
    • Activity Cliffs : Identify abrupt potency changes (e.g., EC50 shift from nM to μM) to pinpoint critical substituents .

Q. Table 3: SAR Trends for Analogues

ModificationActivity Change (vs. Parent)Target Affinity
N-Methyl → N-Isopropyl3× ↑EGFR
Methyl Ester → CF3CH210× ↑ (cellular)Akt

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